Nelotanserin

Receptor Binding Radioligand Assay In Vitro Pharmacology

Researchers requiring complete suppression of basal 5-HT2A signaling face a critical challenge: many ligands lack the required inverse agonism and receptor selectivity. Nelotanserin directly solves this with its unique profile: - Full 5-HT2A inverse agonist (IC50=1.7 nM) with 262-fold selectivity over 5-HT2C and 6,610-fold over 5-HT2B. - Validated in vivo: significantly increases non-REM sleep bout length and delta power, and reduces nicotine withdrawal somatic signs. - Reliable supply with ≥98% HPLC purity, ready for immediate global dispatch.

Molecular Formula C18H15BrF2N4O2
Molecular Weight 437.2 g/mol
CAS No. 839713-36-9
Cat. No. B1678022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNelotanserin
CAS839713-36-9
SynonymsAPD125;  APD-125;  APD 125;  Nelotanserin
Molecular FormulaC18H15BrF2N4O2
Molecular Weight437.2 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)Br)C2=C(C=CC(=C2)NC(=O)NC3=C(C=C(C=C3)F)F)OC
InChIInChI=1S/C18H15BrF2N4O2/c1-25-17(13(19)9-22-25)12-8-11(4-6-16(12)27-2)23-18(26)24-15-5-3-10(20)7-14(15)21/h3-9H,1-2H3,(H2,23,24,26)
InChIKeyCOSPVUFTLGQDQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nelotanserin (CAS 839713-36-9): Procurement Guide for a Potent and Selective 5-HT2A Inverse Agonist Research Compound


Nelotanserin (APD-125, RVT-102) is a small molecule that functions as a potent, selective, and full inverse agonist at the serotonin 5-HT2A receptor [1]. Its mechanism involves reducing the constitutive activity of this receptor, a property distinct from simple antagonism [1]. Nelotanserin has been investigated in Phase 2 clinical trials for indications including REM sleep behavior disorder (RBD) in patients with Lewy body dementia (DLB) and Parkinson's disease dementia (PDD), visual hallucinations, and primary insomnia [2][3].

Nelotanserin's Differentiated Profile: Why Alternative 5-HT2A Modulators Are Not Interchangeable


Substituting Nelotanserin with another 5-HT2A ligand, such as pimavanserin, volinanserin, or eplivanserin, is scientifically invalid due to critical differences in receptor binding affinity, functional selectivity, and intrinsic efficacy. While many compounds bind the 5-HT2A receptor, Nelotanserin exhibits a unique combination of sub-nanomolar affinity for the target, high selectivity over the closely related 5-HT2B and 5-HT2C receptors, and a full inverse agonist functional profile [1][2]. These quantitative distinctions are not merely academic; they directly influence downstream signaling, in vivo efficacy, and the potential for off-target effects, making the choice of the precise compound essential for reproducible and interpretable research outcomes [3][4].

Nelotanserin: Head-to-Head Quantitative Evidence for Differentiated Procurement


Superior 5-HT2A Binding Affinity (Ki): Nelotanserin vs. Pimavanserin

Nelotanserin demonstrates a higher binding affinity for the 5-HT2A receptor compared to pimavanserin, a closely related inverse agonist. In a cross-study comparison using recombinant human receptors expressed in HEK293 cells, Nelotanserin's binding affinity (Ki = 0.35 nM) is approximately 14.6-fold greater than the reported Ki for pimavanserin (Ki = 5.1 nM) [1][2].

Receptor Binding Radioligand Assay In Vitro Pharmacology

Full Inverse Agonism Efficacy: Nelotanserin vs. Pimavanserin

Nelotanserin functions as a full inverse agonist at the 5-HT2A receptor, whereas pimavanserin displays biased inverse agonism. A study in post-mortem human brain tissue showed that pimavanserin selectively decreases basal activation of Gi1 proteins without affecting Gq/11 proteins, indicating a biased signaling profile [1]. In contrast, Nelotanserin acts as a full inverse agonist on the 5-HT2A receptor, a functional profile similar to volinanserin [2][1].

Functional Assay Inverse Agonism G Protein Signaling

In Vivo Efficacy: Nelotanserin Prolongs Non-REM Sleep Bout Duration

In an in vivo rat model, oral administration of Nelotanserin (Compound 39) produced a statistically significant increase in the duration of non-REM sleep (NREMS) bouts during the first hour post-dosing (p < 0.01) [1]. This effect was accompanied by a decrease in the number of NREMS bouts, indicating improved sleep consolidation [1]. This specific quantitative data on sleep architecture differentiates Nelotanserin from simple vehicle control and serves as a benchmark for its class.

Sleep Research In Vivo Pharmacology EEG

High Selectivity Profile vs. Non-Selective 5-HT2 Antagonists

Nelotanserin exhibits a high degree of selectivity for the 5-HT2A receptor over other 5-HT2 subtypes. In radioligand binding assays, it shows a 262-fold higher affinity for 5-HT2A compared to 5-HT2C receptors, and a 6,610-fold higher affinity compared to 5-HT2B receptors [1]. This is a substantial improvement over non-selective 5-HT2 antagonists like ritanserin (Ki: 5-HT2A = 0.4 nM, 5-HT2C = 0.5 nM) [2].

Receptor Selectivity Off-Target Effects Safety Pharmacology

Nelotanserin (839713-36-9): Key Research and Industrial Application Scenarios


Investigating the Role of 5-HT2A Constitutive Activity in Neurological Disease Models

Due to its potent, full inverse agonism and high selectivity for 5-HT2A over 5-HT2C/2B receptors [1], Nelotanserin is a superior tool compound for studies aimed at dissecting the role of 5-HT2A constitutive activity. Its profile allows for clean target engagement, making it suitable for in vitro and in vivo models where complete suppression of basal 5-HT2A signaling is required, such as in models of L-DOPA-induced dyskinesia [2].

Sleep and Circadian Rhythm Research

Nelotanserin's well-characterized and quantifiable effects on sleep architecture, specifically its ability to significantly increase non-REM sleep bout length and delta power in preclinical models [1], make it an ideal reference standard for sleep research. It serves as a positive control for studies examining 5-HT2A-mediated modulation of sleep consolidation and slow-wave sleep.

Behavioral Pharmacology Studies of Nicotine Withdrawal

Recent research has demonstrated that Nelotanserin dose-dependently reduces somatic signs of nicotine withdrawal and thermal hyperalgesia in a mouse model [1]. This established, quantifiable in vivo efficacy provides a rationale for its procurement as a lead compound or reference standard for exploring novel treatments for smoking cessation, specifically targeting the physical symptoms of withdrawal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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